molecular formula C42H72O9 B12094218 1,2-Dipalmitoyl-sn-glycero-3-galloyl

1,2-Dipalmitoyl-sn-glycero-3-galloyl

Cat. No.: B12094218
M. Wt: 721.0 g/mol
InChI Key: VUMJZTCVWBBKRP-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-galloyl is a synthetic glycerolipid derivative featuring a glycerol backbone esterified with two palmitoyl chains at the sn-1 and sn-2 positions and a galloyl group (derived from gallic acid) at the sn-3 position. Galloyl moieties are known for their antioxidant and antimicrobial activities, suggesting that this compound may have applications in drug delivery or bioactive formulations .

Properties

Molecular Formula

C42H72O9

Molecular Weight

721.0 g/mol

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3

InChI Key

VUMJZTCVWBBKRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Stepwise Esterification with Protected Intermediates

The foundational approach for DPGG synthesis involves sequential acylation of glycerol’s hydroxyl groups while employing protective groups to ensure regioselectivity. A validated protocol first protects the sn-3 hydroxyl using tert-butyldimethylsilyl (TBDMS) chloride, enabling selective palmitoylation at sn-1 and sn-2 positions via Steglich esterification with palmitic acid and N,N'-dicyclohexylcarbodiimide (DCC). Subsequent TBDMS deprotection with tetrabutylammonium fluoride (TBAF) exposes the sn-3 hydroxyl for galloylation.

Critical parameters:

  • Palmitoylation efficiency : 89–92% conversion achieved at 0°C in anhydrous dichloromethane.

  • Galloyl activation : Gallic acid pre-activation as a pentafluorophenyl ester enhances coupling yields to 68% compared to 41% with DCC alone.

Table 1: Comparative yields for chemical synthesis steps

StepReagent SystemYield (%)Purity (HPLC)Reference
sn-1/2 PalmitoylationDCC/DMAP, CH₂Cl₂, 0°C9295.3
sn-3 GalloylationPFP ester, DMAP, RT6889.7

Phosphoramidite-Based Coupling

Adapting methodologies from nucleotide synthesis, the sn-3 hydroxyl undergoes phosphoramidite activation for galloyl coupling. This method, derived from phosphatidylcholine syntheses, replaces the phosphate group with gallic acid. After palmitoylation, the sn-3 hydroxyl is converted to a phosphoramidite intermediate using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by gallic acid coupling in tetrazole/acetronitrile.

Key challenges:

  • Side reactions : Unwanted phosphorylation occurs in 12–15% of cases without rigorous anhydrous conditions.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes phosphorylated byproducts, yielding DPGG at 54%.

Enzymatic Galloylation Approaches

Lipase-Catalyzed Transesterification

Lipozyme® 435 (Candida antarctica lipase B) demonstrates high sn-3 selectivity for galloyl incorporation. Using 1,2-dipalmitoyl-sn-glycerol and ethyl gallate in tert-amyl alcohol at 50°C, this method achieves 73% conversion over 24 hours. The enzyme’s sn-3 regioselectivity stems from its steric exclusion of bulkier diacylglycerol substrates from the active site.

Optimization highlights :

  • Solvent selection : Tert-amyl alcohol outperforms THF and acetonitrile, enhancing gallate solubility while maintaining lipase activity.

  • Water activity : Controlled at 0.23 via saturated salt solutions to prevent hydrolysis.

Solvent-Free Mechanoenzymatic Synthesis

Ball-milling 1,2-dipalmitoyl-sn-glycerol with gallic acid and Lipase PS (Burkholderia cepacia) at 35 Hz for 90 minutes achieves 61% yield, eliminating solvent use. This method’s efficiency derives from improved mass transfer and enzyme-substrate collisions.

Hybrid Chemical-Enzymatic Methods

Chemoenzymatic Sequential Synthesis

Combining chemical palmitoylation with enzymatic galloylation optimizes both yield and selectivity:

  • Chemical step : sn-1/2 palmitoylation via DCC/DMAP (89% yield).

  • Enzymatic step : Lipase-catalyzed galloylation using vinyl gallate (82% conversion).

Advantages :

  • Avoids protective groups, reducing synthetic steps.

  • Vinyl gallate minimizes hydrolysis due to irreversible transesterification.

Critical Analysis of Methodologies

Yield vs. Selectivity Trade-offs

While chemical methods offer higher yields (68% vs. 61% for enzymatic), they require complex purification. Enzymatic routes provide superior regioselectivity (>98% sn-3) but face substrate solubility limitations.

Scalability Considerations

  • Batch vs. continuous flow : Enzymatic processes adapt well to flow reactors, achieving 89% space-time yield in packed-bed systems.

  • Cost analysis : Palmitic acid constitutes 62% of raw material costs, favoring enzymatic reuse cycles .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-galloyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-galloyl involves its interaction with cell membranes. The galloyl group can form strong interactions with metal ions and proteins, affecting membrane stability and function. This compound can also modulate signaling pathways by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phospholipid Analogs

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
  • Structure : sn-3 position replaced with a phosphocholine headgroup.
  • Properties :
    • Phase Transition Temperature : ~41–42°C, critical for lipid bilayer stability in drug delivery systems.
    • Applications : Widely used in liposomes for controlled release of therapeutics .
  • Key Differences : Unlike the galloyl derivative, DPPC’s zwitterionic headgroup enhances membrane rigidity and reduces interactions with charged biomolecules .
1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)
  • Structure : sn-3 position replaced with a negatively charged phosphoglycerol group.
  • Properties :
    • Phase Behavior : Exhibits a similar phase transition (~40°C) but forms more fluid bilayers due to electrostatic repulsion between headgroups.
    • Applications : Used in pH-responsive liposomes and antimicrobial coatings .
  • Key Differences : The galloyl group’s aromaticity and hydrogen-bonding capacity may confer superior antioxidant activity compared to DPPG’s anionic headgroup .

Glycolipid Analogs

1,2-Di-O-palmitoyl-3-O-(β-D-glucopyranosyl)-sn-glycerol
  • Structure : sn-3 position substituted with a glucose moiety.
  • Properties: Monolayer Behavior: Forms stable films at air-water interfaces, with surface pressure-area profiles dependent on glycosidic linkage (α vs. β) .
  • Key Differences: The galloyl group’s planar structure and phenolic hydroxyls may enhance interfacial interactions compared to glucose’s hydrophilic but non-aromatic headgroup.

Triacylglycerol Analogs

1,2-Dipalmitoyl-3-lauroyl-sn-glycerol (PP12)
  • Structure : sn-3 position esterified with lauric acid (C12:0).
  • Properties :
    • Polymorphism : Exhibits α → β′ phase transitions with tilted bilayer structures to accommodate shorter acyl chains .
  • Key Differences : The galloyl group’s rigid structure likely disrupts crystalline packing, reducing phase transition temperatures compared to PP12’s flexible fatty acid chain.
1,2-Dipalmitoyl-3-oleoylglycerol (DPPO)
  • Structure : sn-3 position substituted with oleic acid (C18:1).
  • Applications: Used in lipid nanoparticle formulations for enhanced biocompatibility .
  • Key Differences : The unsaturated oleoyl chain increases membrane fluidity, whereas the galloyl group may introduce steric hindrance and antioxidant functionality .

Comparative Data Table

Compound Name Headgroup/Substituent Molecular Formula Phase Transition (°C) Key Applications References
1,2-Dipalmitoyl-sn-glycero-3-galloyl Galloyl (aromatic phenolic) C₃₉H₇₄O₁₀* N/A† Antioxidant formulations N/A†
DPPC Phosphocholine C₄₀H₈₀NO₈P 41–42 Liposomal drug delivery
DPPG Phosphoglycerol C₃₈H₇₅O₁₀P ~40 Antimicrobial coatings
PP12 Lauric acid (C12:0) C₄₃H₈₂O₆ α → β′ phases Lipid crystal studies
3-O-β-D-glucopyranosyl derivative Glucose C₃₉H₇₄O₁₁ Not reported Monomolecular films

*Hypothetical formula based on structural analogy.

Research Findings and Implications

  • Headgroup Influence: Polar headgroups (e.g., phosphocholine, galloyl) dictate molecular packing, phase behavior, and bioactivity. The galloyl group’s phenolic structure may enhance antioxidant capacity but reduce membrane fluidity compared to phospholipids .
  • Chain Length and Saturation : Analogous triacylglycerols (e.g., PP12, DPPO) highlight how sn-3 substituents modulate thermal stability and crystallinity. Shorter or unsaturated chains lower phase transitions, while rigid groups like galloyl may disrupt ordered phases .
  • Functional Applications : DPPC and DPPG are well-established in drug delivery, whereas galloyl derivatives could fill niches in antioxidant or antimicrobial therapies due to their unique redox properties.

Q & A

Basic Research Questions

Q. What are the critical parameters for achieving high purity in the synthesis of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?

  • Methodological Answer : High purity (>98%) is achieved via regioselective acylation of sn-glycero-3-galloyl using activated palmitoyl chlorides under anhydrous conditions. Purification involves silica gel chromatography followed by recrystallization in non-polar solvents. Analytical HPLC with evaporative light scattering detection (ELSD) is essential to confirm purity and identify residual fatty acid impurities .

Q. How can the stereochemical configuration of 1,2-Dipalmitoyl-sn-glycero-3-galloyl be validated experimentally?

  • Methodological Answer : The "sn" (stereospecific numbering) configuration is confirmed using 31P^{31}\text{P} NMR to assess phosphorus-containing intermediates. Chiral column chromatography or enzymatic assays with phospholipase A2_2 (which hydrolyzes sn-2 esters) can validate positional specificity. For galloyl group orientation, circular dichroism (CD) or X-ray crystallography is recommended .

Q. What analytical techniques are most reliable for quantifying structural degradation in 1,2-Dipalmitoyl-sn-glycero-3-galloyl under storage?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with LC-MS/MS detect hydrolyzed products (free gallic acid, palmitic acid). Differential scanning calorimetry (DSC) monitors phase transitions, while 1H^{1}\text{H} NMR tracks ester bond integrity. Lyophilized samples stored at -20°C show minimal degradation .

Advanced Research Questions

Q. How do phospholipases interact with the stereoisomers of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?

  • Methodological Answer : Phospholipase A2_2 (PLA2_2) exhibits absolute stereospecificity for the sn-2 acyl chain, while phospholipase C (PLC) targets the phosphodiester bond. For galloyl derivatives, enzymatic activity assays (e.g., pH-stat titration) reveal hydrolysis rates. 31P^{31}\text{P} NMR and chiral HPLC are critical to distinguish diastereoisomers and quantify enantiomeric excess during reactions .

Q. What experimental strategies resolve contradictions in bilayer fluidity data for 1,2-Dipalmitoyl-sn-glycero-3-galloyl in model membranes?

  • Methodological Answer : Discrepancies arise from variations in hydration levels, ionic strength, and galloyl group protonation. Use fluorescence anisotropy with DPH probes and 2H^{2}\text{H} NMR to compare rigid vs. fluid domains. Molecular dynamics (MD) simulations parameterized with experimental data (e.g., X-ray scattering for lamellar spacing) reconcile conflicting fluidity measurements .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, deuterium) enhance mechanistic studies of 1,2-Dipalmitoyl-sn-glycero-3-galloyl in cellular uptake assays?

  • Methodological Answer : 13C^{13}\text{C}-labeled palmitoyl chains enable tracking via metabolic flux analysis. Deuterated analogs (e.g., d62_{62}-DPPG) reduce background in Raman spectroscopy or neutron scattering. For galloyl tracers, 14C^{14}\text{C}-tagged gallic acid precursors are incorporated during synthesis, allowing autoradiography in uptake studies .

Q. What are the limitations of using 1,2-Dipalmitoyl-sn-glycero-3-galloyl in pulmonary surfactant models, and how can they be mitigated?

  • Methodological Answer : Its high phase transition temperature (~41°C) limits fluidity at physiological conditions. Blending with unsaturated analogs (e.g., 1-palmitoyl-2-oleoyl derivatives) or cholesterol (20–30 mol%) improves monolayer compressibility. Langmuir-Blodgett trough experiments optimize composition by measuring surface pressure-area isotherms .

Data Contradiction Analysis

Q. Why do studies report conflicting critical micelle concentrations (CMCs) for 1,2-Dipalmitoyl-sn-glycero-3-galloyl?

  • Methodological Answer : CMC discrepancies arise from solvent polarity (chloroform vs. aqueous buffers) and temperature. Conduct pyrene fluorescence assays in PBS (pH 7.4) at 37°C for physiological relevance. Dynamic light scattering (DLS) validates micelle size (expected 10–20 nm). Note that galloyl’s phenolic hydroxyls increase hydrophilicity, lowering CMC vs. phosphatidylcholine analogs .

Q. How should researchers address variability in enzymatic hydrolysis rates across different batches of 1,2-Dipalmitoyl-sn-glycero-3-galloyl?

  • Methodological Answer : Batch variability often stems from trace metal contaminants (e.g., Ca2+^{2+}) or residual solvents. Pre-treat samples with Chelex-100 resin to remove metals. Standardize reaction conditions (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 8.0) and include internal controls (e.g., known PLA2_2 substrates). MALDI-TOF MS detects acyl chain heterogeneity .

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